molecular formula C18H16N4O3S B2580606 N'-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 946208-93-1

N'-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2580606
CAS No.: 946208-93-1
M. Wt: 368.41
InChI Key: GJMPZYWRCKDVRT-UHFFFAOYSA-N
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Description

N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound that features a unique structure combining furan, thieno, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazole-3-carboxylic acid under appropriate conditions to form the desired ethanediamide derivative. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17(19-9-13-7-4-8-25-13)18(24)20-16-14-10-26-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMPZYWRCKDVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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